![molecular formula C14H14N4O4 B049541 Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- CAS No. 115705-71-0](/img/structure/B49541.png)
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- is not fully understood. However, studies have suggested that its biological activities may be attributed to its ability to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemische Und Physiologische Effekte
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have also demonstrated its ability to reduce tumor growth and improve antioxidant status.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- in lab experiments is its ability to exhibit multiple biological activities. This makes it a promising candidate for drug development and other applications. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, more studies are needed to explore its potential applications in agriculture and materials science. Finally, further research is needed to evaluate its safety and efficacy in vivo and in clinical trials.
Conclusion:
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Synthesemethoden
The synthesis of Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- involves the reaction of 2,3,7,8-tetramethyl-5,10-dihydroxy-6H-pyrimido[5,4-g]quinazoline-4,6-dione with appropriate reagents. The reaction conditions and reagents used in the synthesis may vary depending on the desired outcome.
Wissenschaftliche Forschungsanwendungen
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In agriculture, it has been studied for its potential use as a plant growth regulator. In materials science, it has been investigated for its potential use in the fabrication of organic electronic devices.
Eigenschaften
CAS-Nummer |
115705-71-0 |
|---|---|
Produktname |
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- |
Molekularformel |
C14H14N4O4 |
Molekulargewicht |
302.29 g/mol |
IUPAC-Name |
5,10-dihydroxy-2,3,7,8-tetramethylpyrimido[5,4-g]quinazoline-4,6-dione |
InChI |
InChI=1S/C14H14N4O4/c1-5-15-9-7(13(21)17(5)3)11(19)8-10(12(9)20)16-6(2)18(4)14(8)22/h19-20H,1-4H3 |
InChI-Schlüssel |
GZHHINGARPJZLW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C3C(=C2O)N=C(N(C3=O)C)C)O)C(=O)N1C |
Kanonische SMILES |
CC1=NC2=C(C(=C3C(=C2O)N=C(N(C3=O)C)C)O)C(=O)N1C |
Synonyme |
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



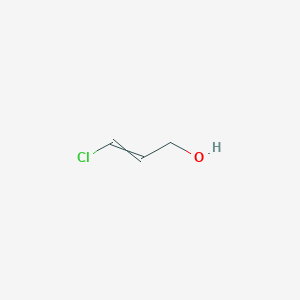
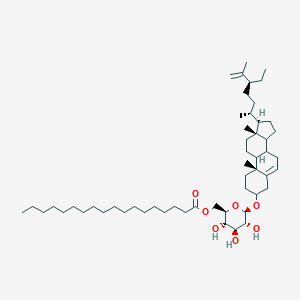
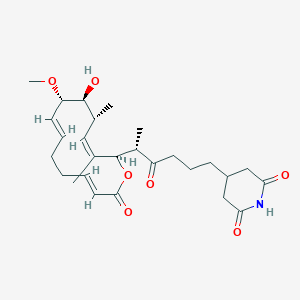
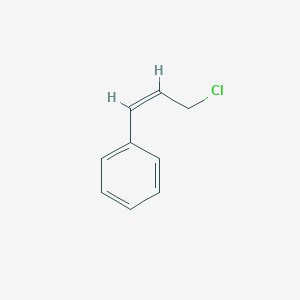



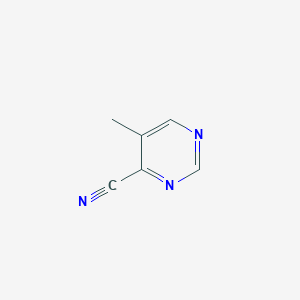

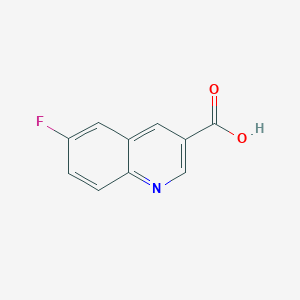
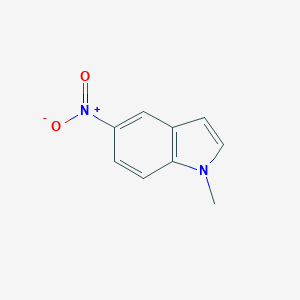
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
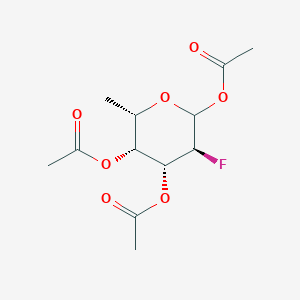
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)